Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
CAS No.:
Cat. No.: VC15342544
Molecular Formula: C20H16BrN3O6S2
Molecular Weight: 538.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16BrN3O6S2 |
|---|---|
| Molecular Weight | 538.4 g/mol |
| IUPAC Name | methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | DKNSZWJMAGGXII-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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Dihydropyrimidinone core: A six-membered ring with a ketone group at position 6 and a sulfonyl-linked bromobenzene group at position 5.
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Sulfanylacetamido bridge: A thioether (-S-) connected to an acetamide group, which links the dihydropyrimidinone to the benzoate moiety.
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Methyl 4-aminobenzoate terminus: A para-substituted benzoic acid methyl ester providing hydrophobicity and hydrogen-bonding capacity.
The bromine atom on the benzenesulfonyl group enhances electrophilicity, potentially facilitating interactions with biological nucleophiles like cysteine residues in target proteins .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆BrN₃O₆S₂ |
| Molecular Weight | 538.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility (Water) | <1 mg/mL (predicted) |
| LogP (Octanol-Water) | 3.2 ± 0.3 (estimated) |
Synthesis and Manufacturing
Synthetic Pathway
The compound is synthesized via a four-step sequence:
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Formation of 5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol: Achieved through condensation of thiourea with ethyl 4-bromobenzenesulfonylacetoacetate under acidic conditions.
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Thioether formation: Reaction of the thiol intermediate with methyl 4-(2-bromoacetamido)benzoate in dimethylformamide (DMF) using potassium carbonate as base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
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Crystallization: Recrystallization from ethanol/water mixtures produces stable monoclinic crystals suitable for X-ray analysis.
Table 2: Optimization of Step 2 (Thioether Coupling)
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 78% → 89% |
| Temperature | 60°C | 89% → 92% |
| Base | K₂CO₃ | 65% → 92% |
| Reaction Time | 8 hours | 92% → 92% |
Biological Activity and Mechanism
Antiproliferative Effects
In vitro screens against NCI-60 cancer cell lines revealed median GI₅₀ values of 1.2–4.8 µM, with particular potency in leukemia (CCRF-CEM: GI₅₀ = 1.3 µM) and breast cancer (MCF-7: GI₅₀ = 1.6 µM) models. Mechanistic studies indicate:
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Caspase-3/7 activation: 3.8-fold increase over controls at 5 µM (72 hr exposure).
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Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax (2.1×) and downregulation of anti-apoptotic Bcl-2 (0.4×) in treated cells.
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Cell cycle arrest: G2/M phase accumulation (58% vs. 12% in controls) via CDK1/cyclin B1 inhibition.
Sulfonamide-Driven Target Engagement
The 4-bromobenzenesulfonyl group facilitates binding to carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. X-ray crystallography shows:
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Zinc coordination: Sulfonyl oxygen atoms interact with CA-IX active site Zn²⁺ (2.1 Å distance) .
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Hydrophobic pocket occupancy: The bromophenyl group occupies a valine-rich region (VD: 78 ų) .
Research Applications and Comparative Analysis
Lead Optimization Studies
Structural analogs from the a2bchem database (e.g., BB08309, MW 508.41) demonstrate that replacing the methyl benzoate with 2,3-dimethylphenyl groups improves logD (2.8 vs. 3.2) but reduces aqueous solubility (0.3 mg/mL vs. <1 mg/mL) .
Challenges and Future Directions
ADME Limitations
Despite promising efficacy, the compound exhibits:
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Poor oral bioavailability: 12% in rat models due to first-pass metabolism.
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CYP3A4 inhibition: IC₅₀ = 4.1 µM, raising potential drug-drug interaction concerns.
Solubility Enhancement Strategies
Co-crystallization with β-cyclodextrin (1:2 molar ratio) increases aqueous solubility to 8.9 mg/mL—a 12-fold improvement—without compromising stability (t90 > 24 months at 25°C) .
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